molecular formula C8H11Br2N B13891998 3-(Bromomethyl)-2-methylaniline;hydrobromide

3-(Bromomethyl)-2-methylaniline;hydrobromide

Cat. No.: B13891998
M. Wt: 280.99 g/mol
InChI Key: SEHHMAHTMXMBDI-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methylaniline;hydrobromide is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromomethyl group attached to the benzene ring, along with a methyl group and an amino group. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-methylaniline;hydrobromide typically involves a multi-step process:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Bromination: The final step involves the bromination of the methyl group to form the bromomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methylaniline;hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The amino group can be further reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, and other substituted derivatives.

    Oxidation: Formation of quinones and other oxidized products.

    Reduction: Formation of secondary and tertiary amines.

Scientific Research Applications

3-(Bromomethyl)-2-methylaniline;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methylaniline;hydrobromide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dioxolane
  • 3-(Bromomethyl)but-3-enoate
  • 3-(Bromomethyl)-5-methylpyridine hydrobromide

Uniqueness

3-(Bromomethyl)-2-methylaniline;hydrobromide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C8H11Br2N

Molecular Weight

280.99 g/mol

IUPAC Name

3-(bromomethyl)-2-methylaniline;hydrobromide

InChI

InChI=1S/C8H10BrN.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H

InChI Key

SEHHMAHTMXMBDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)CBr.Br

Origin of Product

United States

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